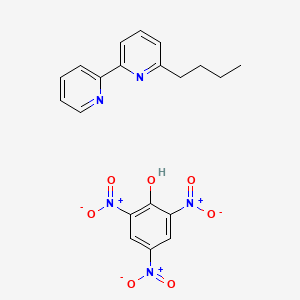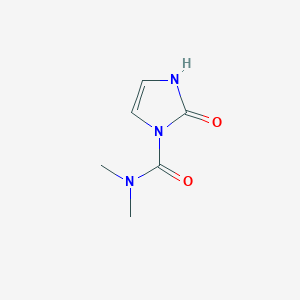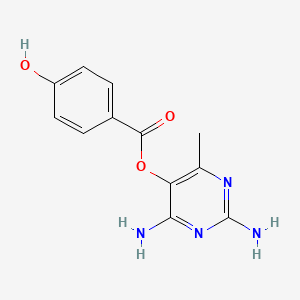
2-Butyl-6-pyridin-2-ylpyridine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-6-pyridin-2-ylpyridine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 2-Butyl-6-pyridin-2-ylpyridine is a derivative of pyridine, a basic heterocyclic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butyl-6-pyridin-2-ylpyridine: can be synthesized through various methods, including the reaction of pyridine N-oxides with Grignard reagents or through cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions typically involve the use of catalysts like palladium and bases such as potassium carbonate.
2,4,6-Trinitrophenol: is synthesized by nitrating phenol with concentrated nitric acid in the presence of sulfuric acid. This process involves multiple nitration steps to introduce nitro groups at the 2, 4, and 6 positions on the phenol ring .
Industrial Production Methods
Industrial production of 2-Butyl-6-pyridin-2-ylpyridine often involves large-scale cross-coupling reactions using automated systems to ensure consistency and purity .
For 2,4,6-Trinitrophenol , industrial production is carried out in controlled environments due to its explosive nature. The nitration process is carefully monitored to prevent any hazardous reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-6-pyridin-2-ylpyridine: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
2,4,6-Trinitrophenol: undergoes:
Reduction: Can be reduced to picramic acid.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents
Major Products
2-Butyl-6-pyridin-2-ylpyridine: Major products include various substituted pyridines and pyridine N-oxides.
2,4,6-Trinitrophenol: Major products include picramic acid and other nitro derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butyl-6-pyridin-2-ylpyridine: is used in:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibitors and receptor binding.
2,4,6-Trinitrophenol: is used in:
Chemistry: As a reagent in analytical chemistry.
Biology: In the study of protein interactions.
Medicine: Historically used as an antiseptic and in burn treatments.
Wirkmechanismus
2-Butyl-6-pyridin-2-ylpyridine: exerts its effects through interactions with metal ions and enzymes, often acting as a chelating agent. It can inhibit enzyme activity by binding to active sites or metal cofactors .
2,4,6-Trinitrophenol: acts primarily through its nitro groups, which can undergo redox reactions. Its explosive nature is due to the rapid decomposition of the nitro groups, releasing gases and heat .
Vergleich Mit ähnlichen Verbindungen
2-Butyl-6-pyridin-2-ylpyridine: is similar to other pyridine derivatives like 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine. These compounds share similar reactivity but differ in their steric and electronic properties .
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and nitrobenzene. While they share explosive properties, 2,4,6-trinitrophenol is more acidic and has different applications .
Conclusion
2-Butyl-6-pyridin-2-ylpyridine and 2,4,6-trinitrophenol are compounds with diverse applications in chemistry, biology, medicine, and industry. Their unique properties and reactivity make them valuable in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
61633-04-3 |
|---|---|
Molekularformel |
C20H19N5O7 |
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
2-butyl-6-pyridin-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H16N2.C6H3N3O7/c1-2-3-7-12-8-6-10-14(16-12)13-9-4-5-11-15-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6,8-11H,2-3,7H2,1H3;1-2,10H |
InChI-Schlüssel |
YUIFGHOPCMKYMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=CC=C1)C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)-](/img/structure/B14586452.png)



